6,8-Dichloro-3-methyl-1,2,3-benzotriazin-4-one
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Overview
Description
Scientific Research Applications
Antitumor Agents Activation
Benzotriazine 1,4-dioxide derivatives, including modifications on the benzotriazine ring, have been investigated for their antitumor properties. The mechanism involves the production of oxidizing radicals following one-electron reduction, indicating their potential as anticancer drugs through redox-mediated pathways. This study highlights the significance of benzotriazine derivatives in developing anticancer therapies (Anderson et al., 2003).
Environmental Persistence and Removal
Research on benzotriazole derivatives, including those used as corrosion inhibitors and in various industrial applications, emphasizes their environmental presence and the challenges in their removal from wastewater. Studies have shown varying removal rates of these compounds in wastewater treatment plants, underlining the need for improved treatment methods to mitigate their environmental impact (Reemtsma et al., 2010).
Human Exposure and Potential Health Effects
The widespread use of benzotriazole and benzothiazole derivatives in various products has led to their ubiquitous presence in the environment, raising concerns about human exposure. Research focusing on their occurrence in human urine across different countries provides insights into exposure levels and potential health risks. These studies are crucial for assessing the impact of environmental pollutants on human health (Asimakopoulos et al., 2013).
Synthesis and Biological Evaluation of Derivatives
The synthesis of novel benzoxazole derivatives, including 5,7-Dichloro-1,3-benzoxazole compounds, has been explored for various biological activities. These studies not only contribute to the field of medicinal chemistry by providing new compounds with potential antimicrobial, antioxidant, and enzyme inhibitory activities but also highlight the versatility of benzotriazine derivatives in drug development (Jayanna et al., 2013).
Magnetic Properties and Radical Stability
Investigations into the magnetic properties and stability of radicals derived from benzotriazine compounds have provided valuable information for the development of new materials with potential applications in electronics and spintronics. These studies demonstrate the utility of benzotriazine derivatives in material science, particularly in designing compounds with specific magnetic and electronic properties (Constantinides et al., 2011).
Mechanism of Action
Target of Action
The primary target of 6,8-Dichloro-3-methyl-1,2,3-benzotriazin-4-one is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates, thereby reducing the amount of sugar that is absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial (after meal) blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction in blood glucose levels . By inhibiting α-glucosidase, it reduces the breakdown and absorption of carbohydrates, leading to lower postprandial blood glucose levels .
Properties
IUPAC Name |
6,8-dichloro-3-methyl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c1-13-8(14)5-2-4(9)3-6(10)7(5)11-12-13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIOBWZLXBMHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.